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Compound of Interest

Compound Name:
5-(Methoxymethoxy)-2-

methylbenzaldehyde

Cat. No.: B12103799 Get Quote

Executive Summary & Chemical Profile[1]
5-(Methoxymethoxy)-2-methylbenzaldehyde is a specialized intermediate featuring three

distinct functional motifs:

Aldehyde (-CHO): A reactive electrophile for C-C and C-N bond formation.

Methoxymethoxy (MOM) Ether: A robust protecting group for the phenol at position 5, stable

to basic conditions and mild nucleophiles, but cleavable under specific acidic conditions.

Ortho-Methyl Group (-CH3): Provides steric bulk (ortho-effect) and electronic donation,

influencing the regioselectivity of electrophilic aromatic substitutions and the kinetics of

aldehyde additions.

This scaffold is frequently employed in Fragment-Based Drug Discovery (FBDD) to synthesize

resorcinol-based pharmacophores found in HSP90 inhibitors, kinase inhibitors, and natural

product analogs (e.g., radicicol derivatives).

Chemical Properties Table[2][3]
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Property Specification

IUPAC Name 5-(Methoxymethoxy)-2-methylbenzaldehyde

CAS Number 1596367-35-9

Molecular Formula C₁₀H₁₂O₃

Molecular Weight 180.20 g/mol

Appearance Colorless to pale yellow oil or low-melting solid

Solubility
Soluble in DCM, THF, EtOAc, MeOH; Insoluble

in water

Stability
Stable under basic conditions; Acid-labile (MOM

group)

Core Catalytic Applications & Protocols
Application A: Reductive Amination (Synthesis of
Benzylamines)
Context: The most common application of this aldehyde is linking it to amine-bearing

heterocycles (e.g., piperazines, aminopyridines) to form the "hinge-binder" or "solvent-

exposed" domains of kinase inhibitors. Challenge: The ortho-methyl group at position 2 creates

steric hindrance, potentially slowing imine formation compared to unsubstituted

benzaldehydes. Solution: Use of a Lewis acid catalyst (Ti(OiPr)₄) or dehydrating agent

(molecular sieves) is recommended to drive imine formation prior to reduction.

Protocol: Titanium-Mediated Reductive Amination
Reagents:

Substrate: 5-(Methoxymethoxy)-2-methylbenzaldehyde (1.0 equiv)

Amine: Primary or Secondary Amine (1.1 equiv)

Catalyst/Dehydrating Agent: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)
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Reductant: Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB) (1.5

equiv)

Solvent: THF (anhydrous) or DCM

Step-by-Step Methodology:

Imine Formation:

In a flame-dried flask under N₂, dissolve the aldehyde (1.0 equiv) and amine (1.1 equiv) in

anhydrous THF (0.2 M).

Add Ti(OiPr)₄ (1.2 equiv) dropwise. Note: The solution may change color (yellow/orange)

indicating complexation.

Stir at Room Temperature (RT) for 6–12 hours. Monitor by TLC or LCMS for the

disappearance of the aldehyde. Standard imine formation may be slow due to the 2-Me

steric effect; Ti(IV) accelerates this significantly.

Reduction:

Cool the reaction mixture to 0°C.

Add NaBH₄ (1.5 equiv) portion-wise (Caution: Gas evolution). Alternatively, for milder

conditions, use STAB.

Allow the mixture to warm to RT and stir for 2–4 hours.

Work-up:

Quench the reaction by adding 1N NaOH or water (Caution: Titanium salts will precipitate

as a white solid).

Filter the suspension through a Celite pad to remove titanium salts. Rinse with EtOAc.

Extract the filtrate with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄,

and concentrate.
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Purification:

Purify via flash column chromatography (typically DCM/MeOH or Hexane/EtOAc

gradients).

Application B: Knoevenagel Condensation (C-C Bond
Formation)
Context: Used to generate cinnamic acid derivatives or nitrostyrenes, which are precursors to

dihydrocoumarins or phenethylamines. Mechanism: Base-catalyzed condensation with active

methylene compounds.

Protocol: Synthesis of Cinnamic Acid Derivative
Reagents:

Substrate: 5-(Methoxymethoxy)-2-methylbenzaldehyde (1.0 equiv)

Active Methylene: Malonic acid (1.2 equiv)

Catalyst: Piperidine (0.1 equiv)

Solvent: Pyridine (as solvent and base)

Step-by-Step Methodology:

Reaction Setup:

Dissolve the aldehyde (1.0 equiv) and malonic acid (1.2 equiv) in Pyridine (0.5 M).

Add catalytic Piperidine (10 mol%).

Reflux:

Heat the mixture to 80–100°C for 4–8 hours. Note: CO₂ evolution indicates

decarboxylation is proceeding.

Work-up:
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Cool to RT and pour the mixture into ice-cold 2N HCl (to neutralize pyridine and precipitate

the product).

Collect the precipitate by filtration or extract with EtOAc.

The MOM group remains intact under these conditions (pyridine is basic; work-up is

rapid).

Application C: MOM Deprotection (Revealing the
Phenol)
Context: The final step in many syntheses is the removal of the MOM group to reveal the free

phenol (5-hydroxy-2-methylbenzaldehyde derivative) for hydrogen bonding or further

derivatization. Constraint: The aldehyde (or subsequent amine) must be stable to acidic

conditions.

Protocol: Mild Acidic Cleavage
Reagents:

Substrate: MOM-protected intermediate

Reagent: 2M HCl in Methanol or TFA/DCM (1:1)

Temperature: 0°C to RT

Step-by-Step Methodology:

Dissolve the substrate in MeOH.

Add 2M HCl (aq) dropwise.

Heat to 50°C for 1–2 hours. Note: MOM hydrolysis is generally faster than methyl ether

cleavage.

Monitor by LCMS (Mass shift: -44 Da corresponding to loss of C₂H₄O).

Neutralize with NaHCO₃ and extract.
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Reaction Pathway Visualization
The following diagram illustrates the divergent synthesis potential of 5-(Methoxymethoxy)-2-
methylbenzaldehyde, highlighting the strategic order of operations (Reductive Amination

Deprotection).

Mechanistic Insight
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Figure 1: Divergent synthetic pathways for 5-(Methoxymethoxy)-2-methylbenzaldehyde. The

2-methyl group necessitates activated conditions (Ti(OiPr)4) for efficient amination.
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Issue Probable Cause Corrective Action

Low Yield in Reductive

Amination

Steric hindrance from 2-Me

group prevents imine

formation.

Switch from standard STAB

protocol to Ti(OiPr)₄ pre-

formation method. Allow longer

reaction time (12h+) for imine

step.

MOM Cleavage During

Reaction

Reaction medium too acidic

(e.g., using AcOH in

amination).

Use DCE as solvent instead of

MeOH/AcOH. Ensure

conditions remain neutral/basic

until deprotection step.

Incomplete Deprotection
Acid concentration too low or

temperature too low.

Increase temperature to 50–

60°C. Switch to 6M HCl/iPrOH

or TFA/DCM if substrate

permits.

Over-Alkylation (Bis-alkylation) Highly reactive primary amine.

Use a large excess of amine

(2–3 equiv) or slow addition of

the reducing agent.
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To cite this document: BenchChem. [Application Note: Catalytic Transformations of 5-
(Methoxymethoxy)-2-methylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12103799#catalytic-reactions-using-5-
methoxymethoxy-2-methylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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